3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
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Overview
Description
3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of furan, methoxyphenyl, and pyridothiadiazine structures
Preparation Methods
The synthesis of 3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids . The reaction conditions typically require the use of a strong base, such as potassium hydride, to facilitate the imine-imine rearrangement and formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl group in the pyridothiadiazine structure can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and pyridothiadiazine structures allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives and furan-containing molecules. Compared to these, 3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Examples of similar compounds include (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine and other furan derivatives .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-6-4-14(5-7-15)17-9-19(24)23-12-22(11-16-3-2-8-26-16)13-27-20(23)18(17)10-21/h2-8,17H,9,11-13H2,1H3 |
InChI Key |
AJHNSIOCFMVBSS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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